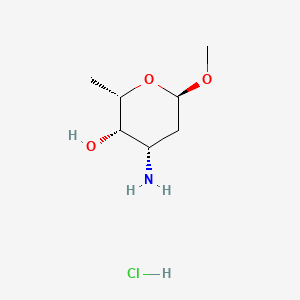
Methyl L-daunosamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl L-daunosamine hydrochloride, also known as Daunosamine β-methyl glycoside, is a chemical compound with the empirical formula C7H15NO3·HCl1. It has been used in studies to investigate the enantiospecific synthesis of D-daunosamine from thioglycolic acid1.
Synthesis Analysis
The synthesis of Methyl L-daunosamine hydrochloride has been achieved through various methods. One approach involves the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts2. Another method involves a chiral 1,3-oxazine3.Molecular Structure Analysis
The molecular structure of Methyl L-daunosamine hydrochloride is characterized by the presence of a hydrochloride group attached to a complex organic molecule. The molecular formula is C7H16ClNO3 and the molecular weight is 197.66 g/mol4.Chemical Reactions Analysis
The chemical reactions involving Methyl L-daunosamine hydrochloride are complex and involve several steps. For instance, the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts, provides a concise route to Methyl L-daunosaminide hydrochloride2.Physical And Chemical Properties Analysis
Methyl L-daunosamine hydrochloride is a powder with a molecular weight of 197.66 g/mol1. It has three hydrogen bond donors and four hydrogen bond acceptors4.Applications De Recherche Scientifique
Synthesis and Antitumor Activity of Anthracycline Disaccharide Glycosides : Daunosamine, a component of Methyl L-daunosamine hydrochloride, was used to synthesize analogues of anthracycline antibiotics. These analogues showed potential antitumor activity, demonstrating the importance of Methyl L-daunosamine hydrochloride in developing new chemotherapeutic agents (Horton, Priebe, Sznaidman, & Varela, 1993).
Total Synthesis of Methyl L-daunosaminide Hydrochloride : The compound was successfully synthesized from L-tyrosine, indicating its accessibility for research and potential therapeutic applications. The synthesis process involved key steps like palladium(0) catalyzed intramolecular oxazine formation and catalytic hydrogenation (Jin et al., 2014).
Inhibition of Herpes Simplex Virus Replication : Methyl daunosamine, related to Methyl L-daunosamine hydrochloride, was found to inhibit the replication of herpes simplex virus type 1 in a dose-dependent manner without affecting the growth of host cells at antiviral concentrations. This suggests its potential as an antiviral agent (Spivack, Prusoff, & Tritton, 1982).
Synthesis and Biological Activity of (S)-2′-Fluorodaunorubicin : Methyl L-daunosamine hydrochloride was utilized in the synthesis of (S)-2-fluorodaunosamine hydrochloride, which was then used to create a fluoroanthracycline. This compound showed significant cytotoxicity against tumor cell lines, indicating its potential in cancer treatment (Baer & Siemsen, 1988).
Synthesis of L-Daunosamine and Related Amino Sugars : Methyl L-daunosamine hydrochloride was synthesized from non-carbohydrate precursors, showcasing the versatility of synthetic approaches for this compound. This synthesis provides access to various amino sugars, crucial in antibiotic development (Sammes & Thetford, 1988).
Safety And Hazards
Specific safety and hazard information for Methyl L-daunosamine hydrochloride is not readily available in the sources retrieved. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken.
Orientations Futures
The future directions for Methyl L-daunosamine hydrochloride are not explicitly mentioned in the available literature. However, given its use in studies investigating the synthesis of D-daunosamine, it may continue to be of interest in the field of organic chemistry.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-AOAPYHFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-daunosamine hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

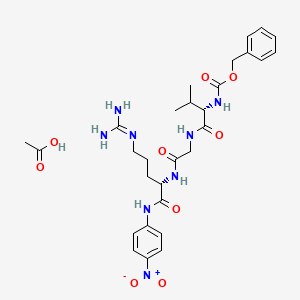
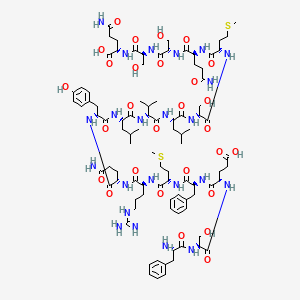
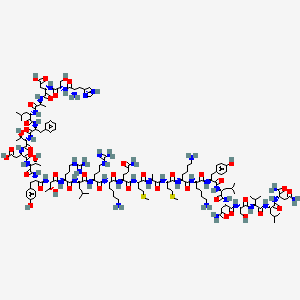
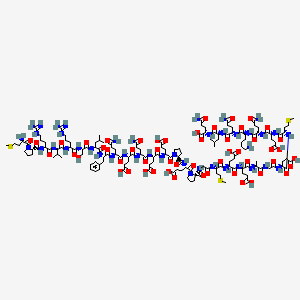

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)
![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
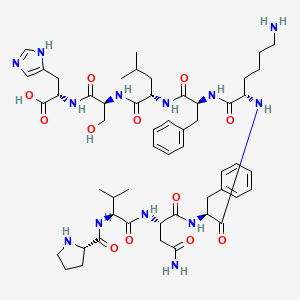
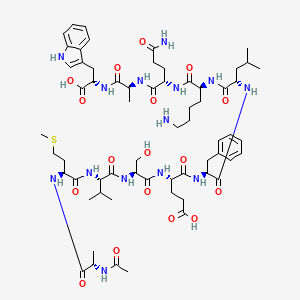
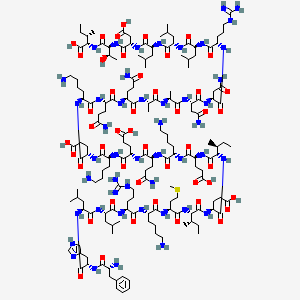
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
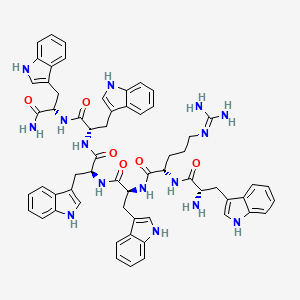
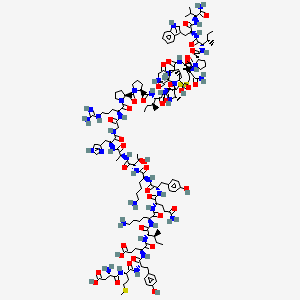
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)